molecular formula C11H14O3 B14849208 2-(Cyclopropylmethoxy)-4-methoxyphenol

2-(Cyclopropylmethoxy)-4-methoxyphenol

Katalognummer: B14849208
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: XONQGNJHIPHBLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylmethoxy)-4-methoxyphenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a methoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenol derivatives.

    Methoxylation: The phenol derivative undergoes methoxylation to introduce the methoxy group at the 4-position.

    Cyclopropylmethoxylation: The next step involves the introduction of the cyclopropylmethoxy group at the 2-position. This can be achieved through a nucleophilic substitution reaction using cyclopropylmethanol and an appropriate leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylmethoxy)-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxy group.

    Substitution: The methoxy and cyclopropylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylmethoxy)-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylmethoxy)-4-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The cyclopropylmethoxy group may enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclopropylmethoxy)phenol
  • 4-Methoxyphenol
  • 2-Methoxyphenol

Uniqueness

2-(Cyclopropylmethoxy)-4-methoxyphenol is unique due to the presence of both cyclopropylmethoxy and methoxy groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Eigenschaften

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-(cyclopropylmethoxy)-4-methoxyphenol

InChI

InChI=1S/C11H14O3/c1-13-9-4-5-10(12)11(6-9)14-7-8-2-3-8/h4-6,8,12H,2-3,7H2,1H3

InChI-Schlüssel

XONQGNJHIPHBLC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)O)OCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.